![molecular formula C14H13IN2O2 B3049284 tert-Butyl 6-cyano-3-iodo-1H-indole-1-carboxylate CAS No. 2007920-44-5](/img/structure/B3049284.png)
tert-Butyl 6-cyano-3-iodo-1H-indole-1-carboxylate
Overview
Description
“tert-Butyl 6-cyano-3-iodo-1H-indole-1-carboxylate” is a chemical compound with the molecular formula C14H13IN2O2 . It is a type of indole derivative .
Molecular Structure Analysis
The molecular structure of “tert-Butyl 6-cyano-3-iodo-1H-indole-1-carboxylate” is based on its molecular formula C14H13IN2O2 . For a detailed structural analysis, specialized software or tools would be required to visualize the molecule.Scientific Research Applications
Role in Synthesis of Alkaloids
Indole derivatives are prevalent moieties present in selected alkaloids . They play a significant role in cell biology and are important types of molecules and natural products .
Biologically Active Compounds
Indole derivatives are used as biologically active compounds for the treatment of various disorders in the human body . They have attracted increasing attention in recent years for their potential in treating cancer cells and microbes .
Antiviral Activity
Indole derivatives possess antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been prepared and reported as antiviral agents .
Anti-inflammatory Activity
Indole derivatives also exhibit anti-inflammatory activity . They have been found to bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .
Anticancer Activity
Indole derivatives have shown potential in anticancer treatments . They have been found to have various biological activities that could be beneficial in the treatment of cancer .
Antimicrobial Activity
Indole derivatives have antimicrobial properties . They have been used in the development of new drugs for the treatment of various microbial infections .
Antitubercular Activity
Indole derivatives have been found to possess antitubercular activities . This makes them a potential candidate for the development of new antitubercular drugs .
Chemoselective Tert-butoxycarbonylation Reagent
Although not directly related to “tert-Butyl 6-cyano-3-iodo-1H-indole-1-carboxylate”, it’s worth noting that tert-butyl carbonates, a related class of compounds, have been used as chemoselective tert-butoxycarbonylation reagents for aromatic and aliphatic amines .
Mechanism of Action
Target of Action
Indole derivatives, which this compound is a part of, are known to play a significant role in cell biology and are used as biologically active compounds for the treatment of various disorders .
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, leading to changes at the molecular and cellular levels .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways, contributing to their diverse biological properties .
Result of Action
Indole derivatives are known to exhibit various biologically vital properties, suggesting that they may have diverse effects at the molecular and cellular levels .
properties
IUPAC Name |
tert-butyl 6-cyano-3-iodoindole-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13IN2O2/c1-14(2,3)19-13(18)17-8-11(15)10-5-4-9(7-16)6-12(10)17/h4-6,8H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWKKBCZEHPMXIN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C=C(C=C2)C#N)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13IN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801155800 | |
Record name | 1H-Indole-1-carboxylic acid, 6-cyano-3-iodo-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801155800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 6-cyano-3-iodo-1H-indole-1-carboxylate | |
CAS RN |
2007920-44-5 | |
Record name | 1H-Indole-1-carboxylic acid, 6-cyano-3-iodo-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2007920-44-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Indole-1-carboxylic acid, 6-cyano-3-iodo-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801155800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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